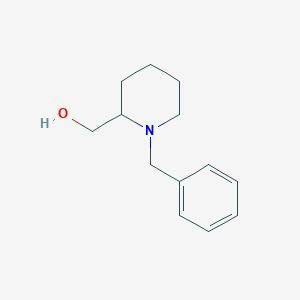
(1-Benzylpiperidin-2-yl)methanol
Übersicht
Beschreibung
“(1-Benzylpiperidin-2-yl)methanol” is a chemical compound with the CAS Number: 85387-43-5 . It has a molecular weight of 205.3 and is typically in a liquid form . The IUPAC name for this compound is (1-benzyl-2-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(1-Benzylpiperidin-2-yl)methanol” is1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(1-Benzylpiperidin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 205.3 .Wissenschaftliche Forschungsanwendungen
Synthesis Methodology
(1-Benzylpiperidin-2-yl)methanol and its derivatives have been utilized in various synthesis methodologies. For instance, a study by Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines, including (1-Benzylpiperidin-2-yl)methanol. This method employs temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, demonstrating the importance of temperature, acidity, and substrate structure in selectivity changes (Ágai et al., 2004).
Catalysis and Ligand Development
In catalysis, compounds like (1-Benzylpiperidin-2-yl)methanol are used to develop new ligands and catalysts. For example, Ozcubukcu et al. (2009) created a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex was found to be highly active in catalyzing Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of (1-Benzylpiperidin-2-yl)methanol have been investigated for potential medicinal properties. Borza et al. (2007) identified a compound derived from this chemical as a potent NR2B subunit-selective antagonist of the NMDA receptor, with implications for pain management and neurological disorders (Borza et al., 2007).
Material Science and Corrosion Inhibition
In material science, (1-Benzylpiperidin-2-yl)methanol derivatives have been explored as corrosion inhibitors. For instance, Ma et al. (2017) studied the efficacy of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic environments. Their research showed its potential for protecting metal surfaces in industrial applications (Ma et al., 2017).
Safety And Hazards
“(1-Benzylpiperidin-2-yl)methanol” is classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-benzylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWHJVKPZIZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperidin-2-yl)methanol | |
CAS RN |
85387-43-5 | |
| Record name | (1-benzylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


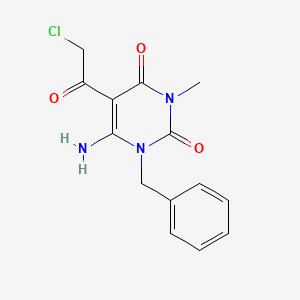
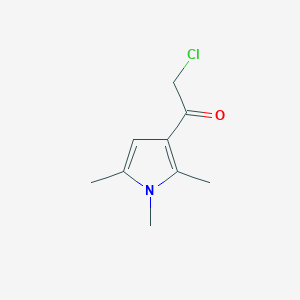
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

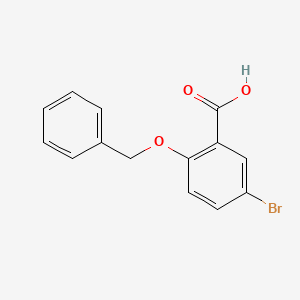
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
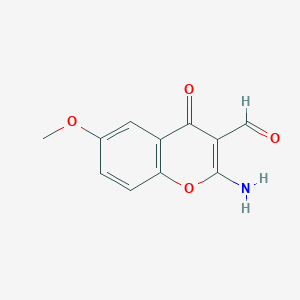



![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

